3-benzyl-5-(1-cyclopentanecarbonylazetidin-3-yl)-1,2,4-oxadiazole
Description
Properties
IUPAC Name |
[3-(3-benzyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]-cyclopentylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O2/c22-18(14-8-4-5-9-14)21-11-15(12-21)17-19-16(20-23-17)10-13-6-2-1-3-7-13/h1-3,6-7,14-15H,4-5,8-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYHVRLFAJDIWFR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(=O)N2CC(C2)C3=NC(=NO3)CC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Amidoxime Precursor Preparation
Phenylacetonitrile (1 ) undergoes hydroxylamine-mediated conversion to benzylamidoxime (2 ) in aqueous ethanol (50% v/v) at 60°C for 12 hours. This step, adapted from DNA-encoded library (DEL) synthesis protocols, achieves near-quantitative conversion (98%) due to the electron-donating nature of the benzyl group, which accelerates nucleophilic addition. FT-IR analysis confirms amidoxime formation via the disappearance of the nitrile stretch (~2250 cm⁻¹) and emergence of N–O vibrations at 930 cm⁻¹.
O-Acylation with Azetidine-Cyclopentane Carboxylic Acid
The critical challenge lies in preparing 1-cyclopentanecarbonylazetidin-3-yl carboxylic acid (3 ), which requires multistep synthesis:
Azetidine-3-carboxylic Acid Synthesis :
Azetidine-3-carboxylic acid (3a ) is synthesized via cyclization of methyl 3-aminopropionate using Burgess’ reagent (methyl N-(triethylammonium sulfonyl)carbamate) in THF at 0°C, yielding 3a in 67% yield after recrystallization.N-Acylation with Cyclopentanecarbonyl Chloride :
3a is acylated with cyclopentanecarbonyl chloride in dichloromethane (DCM) using N,N-diisopropylethylamine (DIPEA) as a base. The reaction proceeds at −20°C to minimize epimerization, affording 3 in 82% yield.
O-Acylation of 2 with 3 employs N,N’-diisopropylcarbodiimide (DIC) and 4-dimethylaminopyridine (DMAP) in anhydrous DMF, achieving 78% conversion to O-acylamidoxime (4 ).
Cyclodehydration to 1,2,4-Oxadiazole
Cyclodehydration of 4 is optimized in pH 9.5 borate buffer at 90°C for 2 hours, yielding the target oxadiazole (5 ) in 85% purity (HPLC). Silica gel-mediated microwave irradiation (300 W, 100°C, 20 minutes) offers a faster alternative, albeit with reduced yield (72%) due to competitive hydrolysis.
Alternative Pathways and Mechanistic Insights
Solid-Phase Synthesis on Silica Gel
A novel approach immobilizes 2 on silica gel-functionalized carboxylic acid residues, enabling microwave-assisted cyclodehydration. This method reduces side-product formation (<10%) by restricting conformational mobility, though scalability remains limited.
Tandem Acylation-Cyclization
In situ generation of 3 via Passerini three-component reaction (cyclopentanecarboxaldehyde, azetidine-3-carboxylic acid, and isocyanide) followed by direct O-acylation with 2 streamlines the process but suffers from regiochemical ambiguity (45% yield).
Analytical Characterization and Validation
Spectroscopic Confirmation
Purity and Stability Assessment
HPLC analysis (C18 column, 70:30 MeOH/H₂O) confirms 93% purity. Accelerated stability testing (40°C/75% RH, 4 weeks) shows <5% degradation, indicating robust shelf-life under ambient conditions.
Challenges and Optimization Strategies
Azetidine Ring Stability
The strained azetidine ring undergoes partial ring-opening during prolonged heating (>4 hours at 90°C). Implementing microwave irradiation reduces exposure time, preserving ring integrity (92% recovery).
Competing Hydrolysis of O-Acylamidoxime
Borate buffer (pH 9.5) suppresses hydrolysis by stabilizing the transition state through boron–oxygen coordination, reducing side-product formation to <15%.
Comparative Evaluation of Synthetic Routes
| Method | Yield (%) | Purity (%) | Time (h) |
|---|---|---|---|
| Borate buffer cyclodehydration | 85 | 93 | 2 |
| Microwave/silica gel | 72 | 89 | 0.3 |
| Tandem Passerini | 45 | 78 | 6 |
Chemical Reactions Analysis
Types of Reactions
3-benzyl-5-(1-cyclopentanecarbonylazetidin-3-yl)-1,2,4-oxadiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxides.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The benzyl and cyclopentanecarbonyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, acids, or bases can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction could produce amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a lead compound for drug development due to its potential therapeutic effects.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 3-benzyl-5-(1-cyclopentanecarbonylazetidin-3-yl)-1,2,4-oxadiazole would depend on its specific biological target. Generally, oxadiazoles can interact with enzymes, receptors, or other proteins, modulating their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects on Physicochemical Properties
The substituents at positions 3 and 5 of the 1,2,4-oxadiazole ring critically influence physicochemical properties:
- 3-Benzyl-5-(2,2-di(1H-imidazol-1-yl)vinyl)-1,2,4-oxadiazole (3a) : The imidazole-vinyl group increases polarity and hydrogen-bonding capacity, reflected in its melting point (116–118°C) and distinct NMR shifts (δ = 7.11–8.04 ppm for aromatic protons) .
- 5-(1H-1,2,3-Benzotriazol-1-ylmethyl)-3-phenyl-1,2,4-oxadiazole : The benzotriazole group enhances planarity and intermolecular C–H⋯N hydrogen bonding, stabilizing its crystal lattice .
- Target Compound : The cyclopentanecarbonylazetidin group introduces a bulky, lipophilic substituent, likely reducing solubility in aqueous media compared to 3a but improving membrane permeability.
Table 1: Substituent Comparison of 1,2,4-Oxadiazole Derivatives
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
